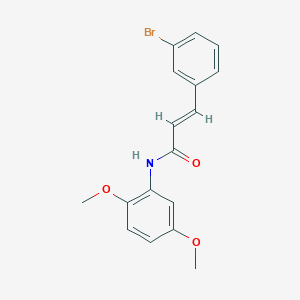

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

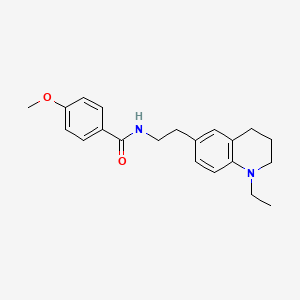

The compound “3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide” is likely to be an organic compound given its structure. It contains a bromophenyl group, a dimethoxyphenyl group, and an acrylamide group. The presence of these functional groups could give this compound unique chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and dimethoxyphenyl groups are likely to be aromatic, given their phenyl (benzene) rings. The acrylamide group contains a carbon-carbon double bond and a carbon-nitrogen single bond .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the bromine atom in the bromophenyl group could be replaced by other groups in a substitution reaction. The carbon-carbon double bond in the acrylamide group could be involved in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen. The dimethoxyphenyl group could influence the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación

Polymer Science and Electrophoresis

Acrylamide is extensively used in laboratory research, particularly in the preparation of polyacrylamide gels for electrophoresis (PAGE). This technique is crucial for the separation of proteins and nucleic acids based on their size and charge. The study by Bergmark (1997) highlights the use of acrylamide in PAGE and explores the hemoglobin adducts formed by acrylamide and acrylonitrile in laboratory workers, indicating occupational exposure to these chemicals (Bergmark, 1997).

Toxicology and Human Health

Research on acrylamide's metabolism in humans following oral administration provides insights into its toxicological effects. Fennell et al. (2005) evaluated the metabolism of acrylamide, comparing hemoglobin adduct formation upon oral and dermal administration and found that acrylamide is metabolized via glycidamide to a lesser extent than in rodents, suggesting differences in metabolic pathways between humans and rodents (Fennell et al., 2005).

Environmental Science

Studies on polybrominated diphenyl ethers (PBDEs) in human milk and other environmental samples indicate the presence of acrylamide in various environmental matrices. Schecter et al. (2003) reported on the levels of PBDEs in breast milk from Texas, showing concern for potential toxicity to nursing infants due to the persistence and bioaccumulative nature of some PBDE congeners. This study indirectly relates to the environmental persistence of synthetic chemicals, including acrylamide derivatives (Schecter et al., 2003).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-21-14-7-8-16(22-2)15(11-14)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJXMPSCXOFUAV-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2794667.png)

![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)

![6-methyl-N-(4-methylpyridin-3-yl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2794672.png)

![ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2794679.png)